2,3-Diethyl-5-methylpyrazine

説明

Overview of Pyrazine (B50134) Chemical Family.foodb.cahmdb.ca

Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. foodb.ca This basic structure can be modified with various substituent groups, leading to a wide array of pyrazine derivatives with diverse properties. wikipedia.org Many alkylated and methoxylated pyrazines are known for their strong, often nutty or roasted, aromas and are important flavor components in many food products. wikipedia.orgnih.gov They are naturally present in many vegetables, and are also formed during the heating process of food through Maillard reactions. wikipedia.orgnih.gov

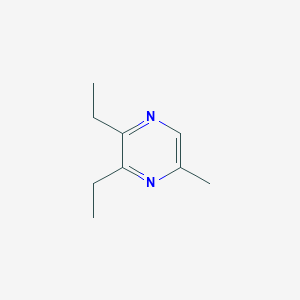

Structural Characteristics of 2,3-Diethyl-5-methylpyrazine.foodb.ca

The defining features of this compound's molecular architecture are its core heterocyclic ring and the specific arrangement of its alkyl substituents. foodb.ca

At its core, the molecule has a pyrazine ring, which is a six-membered aromatic heterocycle. This ring consists of four carbon atoms and two nitrogen atoms located at the first and fourth positions. foodb.ca This arrangement of atoms confers specific properties to the molecule, including its basicity and reactivity. wikipedia.org

What distinguishes this compound from other pyrazines are the alkyl groups attached to its central ring. It features two ethyl (-CH₂CH₃) groups at the 2nd and 3rd carbon positions and a single methyl (-CH₃) group at the 5th position. foodb.ca This specific substitution pattern is crucial in determining its unique sensory characteristics and chemical behavior. pubcompare.ai

Historical Context of Pyrazine Research.wikipedia.orge-bookshelf.debritannica.com

The study of pyrazines dates back to the 19th century, with the first synthesis of a pyrazine derivative, tetraphenylpyrazine, recorded in 1855. e-bookshelf.de The simplest member of the family, pyrazine itself, was first synthesized in 1876. wikipedia.org Over the years, research has expanded to explore the synthesis, properties, and reactions of a vast number of pyrazine derivatives. e-bookshelf.de This has led to the discovery of their widespread occurrence in nature and their significance in the flavor and fragrance industries. wikipedia.orgresearchgate.net The development of sophisticated analytical techniques has further enabled the identification and characterization of pyrazines like this compound in various natural and processed sources. chemicalbook.comscbt.com

Significance of this compound in Scientific Inquiry.nih.govpubcompare.ai

This compound holds considerable importance in scientific research for several reasons. It serves as a key reference compound in flavor chemistry due to its potent and distinct nutty, roasted, and vegetable-like aroma. nih.govchemicalbook.com Researchers utilize it to understand how specific molecular structures correlate with sensory perception. pubcompare.ai Its presence in various food items also makes it a potential biomarker for the consumption of those foods. foodb.ca Furthermore, its degradation by microorganisms is a subject of study for bioremediation applications, particularly in treating waste gases from food industries. nih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | scbt.comnist.gov |

| Molecular Weight | 150.22 g/mol | nist.govinnospk.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.cominnospk.com |

| Odor | Nutty, roasted, vegetable aroma | chemicalbook.comfao.org |

| Boiling Point | 198.1 ± 35.0 °C | innospk.com |

| Flash Point | 80.0 ± 0.0 °C | innospk.com |

| Density | 0.949 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | 1.498 | fishersci.at |

| CAS Number | 18138-04-0 | nist.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-diethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-9(5-2)11-7(3)6-10-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSINWXIDJYEXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066317 | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a nutty, roasted, vegetable odour | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

6.7 [ug/mL] (The mean of the results at pH 7.4), moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | SID14719305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.957 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/852/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18138-04-0 | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18138-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018138040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2,3-diethyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diethyl-5-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIETHYL-5-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/530763R0AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Diethyl-5-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for 2,3 Diethyl 5 Methylpyrazine

Chemical Synthesis Pathways

The generation of 2,3-diethyl-5-methylpyrazine can be achieved through direct chemical synthesis or as a product of complex reaction systems, such as the Maillard reaction. These pathways offer different approaches to obtaining this potent odorant.

Oxidation of this compound to N-oxide Derivatives

This compound can undergo oxidation to form its corresponding N-oxide derivatives. This transformation is typically achieved using an oxidizing agent such as hydrogen peroxide (H₂O₂). nih.gov The introduction of an oxygen atom to one of the nitrogen atoms in the pyrazine (B50134) ring modifies the molecule's electronic properties and potential reactivity.

Two primary N-oxide derivatives can be formed: this compound-N1-oxide (CAS 1076200-00-4) and this compound-N4-oxide (CAS 1076200-01-5). pharmaffiliates.compharmaffiliates.com These N-oxide compounds are noted as being useful in organic synthesis. pharmaffiliates.compharmaffiliates.com The synthesis of a hydroxylated metabolite, 5,6-diethyl-2-hydroxy-3-methylpyrazine, has been reported to proceed via the N-oxide. This involved the oxidation of this compound with H₂O₂, followed by reaction with phosphorus oxychloride (POCl₃) to yield 2-chloro-5,6-diethyl-5-methylpyrazine, and subsequent reaction with solid sodium hydroxide (B78521) at 180°C. nih.gov

Condensation Reactions from Precursors (e.g., 3,4-hexanedione (B1216349) and propylene (B89431) diamine)

A direct and established chemical synthesis of this compound involves the condensation reaction of an α-dicarbonyl compound with a diamine. Specifically, the reaction of 3,4-hexanedione with 1,2-propanediamine (propylene diamine) yields this compound. lookchem.com This method provides a targeted route to the desired pyrazine, allowing for its production independent of complex food matrices. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the two reactants, which is subsequently oxidized to the aromatic pyrazine ring.

Formation within Maillard Reaction Systems

This compound is a well-documented product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. mdpi.comasm.org This reaction is responsible for the development of color, aroma, and flavor in a wide variety of cooked foods, including roasted coffee, cocoa, and baked goods. mdpi.comnih.govresearchgate.net

The formation of alkylpyrazines, including this compound, in the Maillard reaction is fundamentally linked to the interaction of amino acids with α-dicarbonyl compounds, which are key intermediates formed from sugar degradation. asm.org The Strecker degradation of amino acids in the presence of these dicarbonyls is a crucial step. Alanine, in particular, has been identified as an important precursor for trialkylated pyrazines like this compound. researchgate.net

The general pathway involves the condensation of two α-aminocarbonyl molecules, which are formed from the Strecker degradation of amino acids. These intermediates then cyclize and oxidize to form the stable pyrazine ring. The specific side chains of the resulting pyrazine are determined by the structure of the initial α-dicarbonyl compounds. For the formation of this compound, the presence of α-dicarbonyls with longer carbon chains, such as 3,4-hexanedione, is required.

The processing conditions of foods, particularly fermentation and roasting, have a significant impact on the yield of this compound. In cocoa production, fermentation is a critical step for the development of flavor precursors. Well-fermented beans have been found to yield more pyrazines during subsequent roasting compared to unfermented or poorly fermented beans. mdpi.com this compound is recognized as a significant flavor-active compound created during the fermentation of Forastero cocoa beans. mdpi.comnih.gov

Roasting is the primary stage for the Maillard reaction to occur at a significant rate, leading to the generation of pyrazines. In coffee, the concentration of this compound has been quantified in both Arabica and Robusta varieties after roasting. imreblank.ch Studies have shown that the roasting temperature and duration directly influence the concentration of various pyrazines. For instance, quantitative analysis of roasted Arabica coffee from Colombia and Robusta coffee from Indonesia revealed concentrations of 0.095 mg/kg and 0.31 mg/kg of this compound, respectively, highlighting the impact of coffee variety and processing on its formation. imreblank.ch

The following table illustrates the concentration of this compound found in different roasted coffee types.

| Coffee Type | Concentration (mg/kg) |

| Arabica (Colombia) | 0.095 |

| Robusta (Indonesia) | 0.31 |

Data sourced from a study by Blank et al. on potent odorants in roasted coffee. imreblank.ch

To enhance the formation of specific desirable flavor compounds, the targeted addition of precursors to a food matrix has been explored. In the context of this compound, the addition of its α-dicarbonyl precursor, 3,4-hexanedione, has been shown to be effective.

In a study using a low-acrylamide potato-based model system, this compound was not detected in the control sample. However, upon the addition of 3,4-hexanedione, this pyrazine was formed at levels comparable to other significant pyrazines. reading.ac.uk A further increase in its formation was observed when a mixture of amino acids (leucine, isoleucine, methionine, valine, and phenylalanine) was added along with 3,4-hexanedione. reading.ac.uk This demonstrates that by supplying the specific building blocks for the Maillard reaction, it is possible to direct the reaction towards the formation of desired flavor compounds.

The table below summarizes the findings from the study on precursor addition in a potato-based matrix.

| Added Precursor(s) | Detection of this compound |

| None (Control) | Not Detected |

| 3,4-Hexanedione | Detected |

| 3,4-Hexanedione + Amino Acids | Detected (Increased Formation) |

Data adapted from a study by Kocadağlı et al. on enhancing baked flavor in potato-based matrices. reading.ac.uk

Biosynthesis Mechanisms

The formation of this compound in nature is part of the broader family of alkylpyrazine biosynthesis, which are significant flavor and aroma compounds found in many fermented and heat-treated foods.

Microbial Production of Alkylpyrazines

Microorganisms, particularly bacteria, are key producers of alkylpyrazines through the metabolism of amino acids and sugars. Various bacterial species are known to generate a range of pyrazine compounds. For instance, strains of Bacillus subtilis and Corynebacterium glutamicum are capable of producing pyrazines through fermentation processes that utilize amino acid precursors. researchgate.netd-nb.info While many pyrazines are produced during food processing, microbial pathways offer a "natural" route to these compounds under milder conditions. researchgate.net

Specifically for tri-substituted pyrazines like this compound, amino acids are essential precursors. Research has identified the amino acid L-alanine as a crucial building block for fragrance-related trialkyl pyrazines, including this compound and 2-ethyl-3,5-dimethylpyrazine. researchgate.net The general mechanism involves the microbial conversion of amino acids into α-aminocarbonyl intermediates, which then condense to form the pyrazine ring. The specific side chains on the final pyrazine molecule are determined by the structure of the initial amino acid precursors. The generation of pyrazines with longer side chains, such as the ethyl groups in this compound, necessitates dicarbonyl compounds with longer carbon chains as starting materials. sci-hub.se

Furthermore, some bacteria can metabolize these compounds. A bacterium identified as Mycobacterium sp. Strain DM-11 was discovered to use this compound as its sole source of carbon and energy, demonstrating microbial pathways for both the synthesis and degradation of such compounds. nih.gov

Proposed Enzymatic and Non-Enzymatic Pathways

The biosynthesis of alkylpyrazines is a multi-step process involving both enzyme-catalyzed reactions and spontaneous chemical transformations. The well-studied formation of dimethyl- and trimethyl-pyrazines from the amino acid L-threonine provides a foundational model for understanding these pathways. asm.org

A key enzymatic step in the biosynthesis of methyl-substituted pyrazines is the conversion of L-threonine to an α-aminocarbonyl compound. The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the NAD+-dependent oxidation of L-threonine to produce L-2-amino-3-oxobutanoate. asm.org This intermediate is unstable and undergoes spontaneous, non-enzymatic decarboxylation (loss of CO2) to form aminoacetone. asm.org This reaction, catalyzed by TDH, is a critical control point in the pathway, providing the essential aminoacetone precursor required for the subsequent formation of the pyrazine ring. asm.org

Once aminoacetone is formed, the subsequent steps to create the pyrazine ring are believed to be non-enzymatic. Two molecules of aminoacetone can spontaneously condense to form an unstable intermediate, 3,6-dihydro-2,5-dimethylpyrazine. asm.org This reaction is pH-dependent. asm.org The dihydropyrazine intermediate is then readily oxidized to the stable aromatic compound, 2,5-dimethylpyrazine (B89654). asm.org This final oxidation step can occur spontaneously, likely using molecular oxygen as the electron acceptor, particularly if the reactions happen outside the microbial cell.

While this pathway specifically describes the formation of 2,5-dimethylpyrazine, a similar mechanism is proposed for more complex pyrazines. The formation of this compound would require the condensation of different α-aminocarbonyl precursors, derived from amino acids that can provide the necessary ethyl and methyl groups, such as L-alanine and potentially others that can be metabolized to form 3-aminopentan-2-one (B13475745) or similar intermediates.

Isotopic Labeling for Research Applications

Isotopic labeling is a critical tool in chemical research, allowing scientists to trace the pathways of molecules through complex reactions and biological systems. For pyrazines, labeled analogs are essential for accurate quantification in complex matrices and for metabolic studies. acs.orgmedchemexpress.com

Synthesis of Deuterated and 13C-Labeled this compound Analogs

The synthesis of isotopically labeled versions of this compound has been developed for use as internal standards in research, particularly for stable isotope dilution assays (SIDA), which allow for precise quantification of flavor components. acs.orgnih.gov

Deuterated Analogs: A convenient method for the synthesis of 2,3-diethyl-[²H₃]-5-methylpyrazine (a deuterated version, often denoted as d-9) has been described. nih.gov This chemical synthesis involves the targeted chlorination of the methyl group on the starting this compound. This chlorinated intermediate is then reacted with a deuterated Grignard reagent to replace the chlorine atom with a trideuteromethyl group (-CD₃), resulting in the desired labeled pyrazine with high purity and good yield. acs.orgnih.govillinois.edu

¹³C-Labeled Analogs: The compound this compound-¹³C₂ is a commercially available, stable isotope-labeled version of the molecule. medchemexpress.com Such ¹³C-labeled compounds are widely used as tracers in drug development and for quantifying metabolites. medchemexpress.com While specific synthesis details are proprietary, their availability underscores their importance in pharmacokinetic and metabolic research, where the heavy carbon atoms allow for unambiguous tracking and detection by mass spectrometry. medchemexpress.comnih.gov

Applications in Pharmacokinetic and Metabolic Profiling Studies

The study of this compound and related alkylpyrazines extends into the fields of pharmacokinetics and metabolic profiling, where understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds is critical. The application in these studies often involves the use of isotopically labeled derivatives to trace and quantify the compound and its metabolites within a biological system.

Detailed research findings indicate that stable heavy isotopes are incorporated into molecules to serve as tracers for quantification throughout the drug development process. invivochem.commedchemexpress.com Specifically, deuterated and carbon-13 labeled versions of this compound have been synthesized for such purposes. invivochem.commedchemexpress.com

Isotopically Labeled Derivatives in Research

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, has garnered significant attention for its potential to influence the pharmacokinetic and metabolic profiles of compounds. invivochem.com This modification can sometimes lead to altered clearance rates or a redirection of metabolic pathways, which may reduce toxicities. invivochem.com While these labeled compounds are primarily research tools, the insights they provide are invaluable. For instance, This compound-d7 (B15136476) is a deuterated form of the compound used in metabolic studies. invivochem.com Similarly, this compound-¹³C₂ is a carbon-13 labeled variant used for tracing metabolic fates. medchemexpress.com

Below is a table detailing the properties of these isotopically labeled compounds used in research applications.

| Property | This compound-d7 | This compound-¹³C₂ |

| Molecular Formula | C₉H₇D₇N₂ | C₇¹³C₂H₁₄N₂ |

| Molecular Weight | 157.26 g/mol | 152.21 g/mol |

| CAS Number | 1082581-83-6 | Not specified |

| Primary Use | Tracer for quantitation in drug development; studying effects of deuteration on pharmacokinetics and metabolism. invivochem.com | Isotope-labeled tracer for metabolic profiling. medchemexpress.com |

This table is generated based on data from multiple sources. invivochem.commedchemexpress.com

Metabolic Profiling and Pathways

Metabolic studies on related alkylpyrazines provide a strong indication of the likely metabolic fate of this compound in biological systems. Human intervention studies on alkylpyrazines found in coffee, such as 2-methylpyrazine (B48319) and 2,5-dimethylpyrazine, have shown that these compounds are rapidly metabolized into their corresponding pyrazine carboxylic acids and excreted in the urine. researchgate.net This suggests that a primary metabolic pathway for this compound involves the oxidation of its alkyl side chains.

Furthermore, studies on the microbial degradation of this compound have identified specific metabolites. A bacterium, Mycobacterium sp. strain DM-11, was found to use the compound as a sole carbon and energy source. nih.gov The degradation requires molecular oxygen, and the first identified intermediate in this process is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov This indicates that hydroxylation of the pyrazine ring is a key initial step in its metabolism, followed by ring cleavage and the release of ammonium (B1175870). nih.gov

The pharmacokinetic profile of a compound describes its journey through the body. While a complete, published pharmacokinetic profile for this compound was not available in the reviewed literature, a conceptual table based on parameters measured for other pyrazine-based molecules in drug discovery illustrates the type of data generated in such studies. acs.org

Conceptual Pharmacokinetic Parameters

| Parameter | Description | Example Value Range |

| Clearance (CL) | The rate at which the compound is removed from the body. | High (e.g., > liver blood flow) |

| Volume of Distribution (Vd) | The apparent volume into which the compound distributes in the body. | High |

| Oral Bioavailability (%F) | The fraction of an orally administered dose that reaches systemic circulation. | Substantial |

| Half-life (t½) | The time required for the concentration of the compound in the body to be reduced by half. | Variable |

This table is a conceptual representation based on pharmacokinetic studies of other pyrazine derivatives. acs.org

Advanced Analytical and Detection Methods

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are fundamental in separating 2,3-diethyl-5-methylpyrazine from other volatile compounds, allowing for its precise identification and measurement.

Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. pfigueiredo.org This method is particularly effective in identifying odor-active compounds, even at very low concentrations. pfigueiredo.org In the analysis of food products like coffee, cooked beef, and roasted sesame oil, GC-O has been instrumental in pinpointing this compound as a key odorant. pfigueiredo.orgsigmaaldrich.comillinois.edu The technique involves a trained panelist sniffing the effluent from the GC column and assigning an aroma description and intensity score to the detected odor. pfigueiredo.org

In a study on pineapple breads, GC-O analysis identified this compound as contributing an "earthy" aroma. nih.gov Similarly, it was identified as a potent odorant in coffee samples through GC-O of decreasing headspace samples. sigmaaldrich.com Research on roasted sesame oil also utilized GC-O, specifically with sample dilution analysis (SDA), to identify key odorants, including this compound. illinois.edu Furthermore, its presence as a product of Maillard reactions and Strecker rearrangement has been noted in cooked beef. pfigueiredo.org The application of aroma extract dilution analysis (AEDA) in conjunction with GC-O helps to determine the flavor dilution (FD) factor, which indicates the potency of an aroma compound. nih.gov

Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS)

For the analysis of this compound in liquid matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a rapid and sensitive direct injection method. nih.govmdpi.com This technique is particularly suitable for analyzing pyrazines in beverages like the Chinese liquor Baijiu. nih.govmdpi.com A study on soy sauce aroma type Baijiu (SSAB) successfully quantified 16 pyrazines, including this compound, using UPLC-MS/MS. nih.govresearchgate.net The quantitative analysis revealed concentrations of this compound ranging from 1.1 to 15.5 μg·L−1 in the tested SSAB samples. nih.govmdpi.com This was the first time that LC-MS was reported for the quantitative analysis of this specific pyrazine (B50134). nih.govmdpi.com The method involves optimizing MS parameters to achieve the best sensitivity, with specific transitions selected for quantification and confirmation. nih.gov For this compound, the most intense transition for quantification was m/z 150.8–136.0, and the second most intense for confirmation was m/z 150.8–122.5. nih.gov

Headspace Solid Phase Microextraction (HS-SPME) GC-MS

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, solvent-free technique for the analysis of volatile compounds in various food matrices. nih.gov This method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample, where volatile compounds are adsorbed. The fiber is then transferred to the GC injector for desorption and analysis.

HS-SPME-GC-MS has been successfully applied to identify this compound in a variety of products, including perilla seed oils, pineapple breads, sunflower butters, and various types of tea. nih.govacs.orgnih.govspkx.net.cnresearchgate.net In a study on perilla seed oils, HS-SPME-GC-MS/MS was used to identify and quantify fourteen pyrazine compounds, with this compound being identified for the first time in this product. acs.orgresearchgate.net The method demonstrated low limits of detection (LOD) for pyrazines, ranging from 0.07 to 22.22 ng/g of oil. acs.orgresearchgate.net Similarly, research on sunflower butters used HS-SPME-GC-MS to identify this compound as a characteristic flavor substance, particularly in butters made from seeds roasted at higher temperatures. spkx.net.cn

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of compounds. Both ¹H and ¹³C NMR have been used to characterize this compound. nih.gov In a study involving the bacterial degradation of this compound, NMR was used to confirm the structure of a synthesized metabolite. nih.gov The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrophotometer in chloroform-d1. nih.gov

Publicly available data from PubChem provides detailed ¹H and ¹³C NMR spectral information. nih.gov The ¹³C NMR spectrum in CDCl₃ shows characteristic peaks at chemical shifts (ppm) of 155.19, 152.88, 149.94, 140.91, 27.71, 27.15, 21.07, 13.26, and 13.06. nih.gov NMR-based studies have also been employed to investigate the interactions between odorants like this compound and melanoidins in coffee beverages, providing insights into flavor binding. zenodo.org

Table 1: ¹³C NMR Spectral Data for this compound

| Shift (ppm) | Intensity |

|---|---|

| 155.19 | 520.00 |

| 152.88 | 523.00 |

| 149.94 | 589.00 |

| 140.91 | 894.00 |

| 27.71 | 900.00 |

| 27.15 | 1000.00 |

| 21.07 | 703.00 |

| 13.26 | 896.00 |

| 13.06 | 841.00 |

Infrared Spectroscopy (FTIR)

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify functional groups within a molecule. The vapor phase IR spectrum of this compound is available in public databases. nih.gov FTIR has also been utilized in the characterization of microcapsules containing this fragrance compound. nih.govnih.gov In a study on the preparation of thermal responsive microcapsules with β-cyclodextrin and chitosan (B1678972) as wall materials, FTIR was used to confirm the characterization of the microcapsules. nih.gov The analysis helps to understand the interactions between the core material (this compound) and the wall materials. nih.govnih.gov

Quantitative Analysis Methodologies

The accurate quantification of this compound in diverse and complex food matrices necessitates the use of sophisticated analytical instrumentation. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the principal techniques employed for this purpose. Stable isotope dilution analysis is also a key methodology for achieving high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the compound from other matrix components using a gas chromatograph, followed by detection and identification by a mass spectrometer. In the analysis of roasted peanuts, for instance, headspace solid-phase microextraction (HS-SPME) is often used for sample preparation, followed by GC-MS analysis. nih.gov One study on the degradation of this compound utilized a DB-5 MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25-μm film thickness) with a temperature program starting at 60°C for 5 minutes, then increasing to 300°C at a rate of 5°C per minute, and holding at 300°C for 20 minutes. nih.gov The injector and analyzer temperatures were set at 290°C and 315°C, respectively. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): While GC-based methods are common, liquid chromatography offers an alternative, particularly for liquid samples like beverages. A study on soy sauce aroma type Baijiu reported the first use of ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound. nih.gov This direct injection method allowed for the quantification of the compound in the range of 1.1 to 15.5 µg·L⁻¹. nih.gov The optimized MS/MS parameters for this compound included selecting the most intense transition (m/z 150.8–136.0) for quantification and the second most intense transition (m/z 150.8–122.5) for confirmation. nih.gov

Stable Isotope Dilution Analysis (SIDA): SIDA is a highly accurate and precise method for quantifying trace amounts of aroma compounds. This technique involves adding a known amount of a stable isotope-labeled version of the target analyte (in this case, a deuterated form of this compound) to the sample as an internal standard. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, separation, and detection, which corrects for any sample loss during the analytical process. SIDA has been successfully applied to determine the concentration of this compound in various food products, including coffee. acs.org

Table 1: Quantitative Analysis Parameters for this compound

| Analytical Technique | Matrix | Sample Preparation | GC Column/Mobile Phase | Key Parameters | Concentration Found | Reference |

|---|---|---|---|---|---|---|

| GC-MS | Bacterial Culture | Dichloromethane Extraction | DB-5 MS (30 m x 0.25 mm, 0.25 µm) | Oven: 60°C (5 min) -> 300°C (5°C/min), hold 20 min | Not specified | nih.gov |

| GC-O-MS | Cocoa Husk | HS-SPME | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Oven: 50°C (2 min) -> 230°C (4°C/min), hold 10 min | Identified as a key odorant | redalyc.org |

| UPLC-MS/MS | Soy Sauce Aroma Type Baijiu | Direct Injection | Not specified | MRM transitions: 150.8 -> 136.0 (quantification), 150.8 -> 122.5 (confirmation) | 1.1–15.5 µg·L⁻¹ | nih.gov |

| SIDA-GC-MS | Roasted Coffee | Not specified | Not specified | Not specified | Arabica: 0.095 mg/kg, Robusta: 0.31 mg/kg | acs.org |

Odor Activity Value (OAV) Determination in Complex Matrices

The odor threshold for this compound in water has been reported to be as low as 0.01 ppb. In air, its threshold has been cited in the range of 0.009 to 0.018 ng/L. nih.gov This potent sensory characteristic means that even trace amounts of this compound can have a significant impact on the flavor profile of a food or beverage.

Research has shown that this compound is an important odorant in a variety of roasted food products. In a study on roasted pecan oil, it was identified as one of the 28 compounds with an OAV greater than or equal to 1, indicating its importance to the roasted aroma. In cocoa and dark chocolate, it has been identified as a main contributor to the aroma, with reported OAVs of 6.6 and 16 in cocoa and 2 in dark chocolate.

Interestingly, in soy sauce aroma type Baijiu, this compound was found to have an OAV between 0.1 and 1.0, classifying it as a sub-threshold compound. nih.govnih.gov However, the study revealed that even at these sub-threshold concentrations, it significantly correlates with the roasted aroma of the Baijiu, suggesting a synergistic effect with other aroma compounds. nih.govnih.gov This highlights the complexity of flavor perception and the importance of considering the interactions between different volatile compounds.

Table 2: Odor Activity Value (OAV) of this compound in Various Food Matrices

| Food Matrix | Concentration | Odor Threshold | Odor Activity Value (OAV) | Significance | Reference |

|---|---|---|---|---|---|

| Soy Sauce Aroma Type Baijiu | 1.1–15.5 µg·L⁻¹ | 0.01 ppb (in water) | 0.1 - 1.0 | Sub-threshold, but contributes to roasted aroma | nih.govnih.gov |

| Roasted Pecan Oil | Quantified | Not specified | ≥ 1 | Important odorant | |

| Cocoa | Not specified | Not specified | 6.6, 16 | Main contributor to aroma | |

| Dark Chocolate | Not specified | Not specified | 2 | Main contributor to aroma |

Role and Significance in Flavor and Aroma Chemistry

Contribution to Roasted, Nutty, and Earthy Aroma Profiles

2,3-Diethyl-5-methylpyrazine is renowned for its characteristic nutty, roasted, and vegetable-like aroma. chemicalbook.comnih.gov Its unique scent profile also includes earthy, musty, and even potato-like notes. thegoodscentscompany.com This compound's ability to impart these complex and desirable aromas makes it a valuable component in the flavor and fragrance industry. innospk.comchemimpex.com The sensory impact of this compound is significant even at very low concentrations, with an aroma threshold reported to be between 0.09 and 1 part per billion. lookchem.com

The aroma profile of this compound can be described using various descriptors, as detailed in the table below.

| Aroma/Flavor Descriptor | Source(s) |

| Nutty, Roasted, Vegetable | chemicalbook.comnih.gov |

| Earthy, Musty, Potato-like | thegoodscentscompany.com |

| Hazelnut, Toasted | thegoodscentscompany.com |

| Cocoa, Meaty | thegoodscentscompany.com |

| Citrus, Fatty | foodb.ca |

Occurrence in Fermented and Thermally Processed Food Products

This compound is naturally formed during the heating process of food through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. It is commonly found in a variety of fermented and thermally processed foods. mdpi.com

Coffee

This compound is a potent odorant in coffee, contributing to its rich, roasted aroma. chemicalbook.comscientificlabs.co.ukscbt.com It has been identified as one of the key compounds responsible for the characteristic aroma of medium-roasted Arabica coffee. nih.gov

Soy Sauce Aroma Type Baijiu (SSAB)

In the Chinese distilled spirit, Soy Sauce Aroma Type Baijiu (SSAB), this compound, although present at sub-threshold concentrations, is significantly correlated with the roasted aroma of the beverage. nih.govresearchgate.net Studies have shown that it acts synergistically with other pyrazines to enhance the perception of the roasted character. nih.gov Furthermore, a related compound, 2-hydroxymethyl-3,6-diethyl-5-methylpyrazine, has been identified as a key contributor to the burnt flavor in this type of baijiu. nih.govfigshare.com

Baked Potato Products

The earthy and potato-like notes of this compound make it a natural and important aroma constituent of baked and chipped potato products. nacchemical.comcontaminantdb.ca

Other Food Matrices

Beyond the aforementioned products, this compound has been identified in a diverse range of other foods, highlighting its widespread importance in food chemistry.

| Food Matrix | Source(s) |

| Roasted Filberts (Hazelnuts) | nacchemical.comcellmolbiol.org |

| Parmesan Cheese | chemicalbook.comnacchemical.com |

| Cooked Chicken, Beef, and Pork | nacchemical.comcontaminantdb.ca |

| Roasted Peanuts | nacchemical.comresearchgate.net |

| Popcorn | chemicalbook.comiiitd.edu.in |

| Roasted Sesame Seed | chemicalbook.com |

| Corn Tortillas | chemicalbook.com |

The presence of this compound in these various foods underscores its fundamental role in creating the savory and appealing aromas that are characteristic of cooked and roasted products.

Perceptual Interactions and Synergistic Effects with Other Aroma Compounds

The aroma profile of a food or beverage is rarely the result of a single compound but rather the complex interplay between numerous volatile substances. This compound is a key contributor in this context, not just for its own aroma but for its ability to interact with and modify the perception of other compounds. nih.govoup.com Aroma compounds with similar structures or sensory characteristics, such as different pyrazines, are known to create perceptual interactions when combined. nih.gov

Impact of Sub-threshold Concentrations on Aroma Perception

A key finding from research on Soy Sauce Aroma Type Baijiu (SSAB) is that the presence of a mixture of sub-threshold pyrazines, including this compound, in a dilute alcohol solution significantly reduces the odor thresholds of other, supra-threshold pyrazines. nih.govresearchgate.netnih.gov This means that less of the other pyrazines are needed to be detected when this compound is present, even at an imperceptible level. This phenomenon, where sub-threshold compounds enhance the perception of other odorants, is a critical element in understanding the complexity of food aromas. nih.gov

Enhancement of Roasted Aroma by Sub-threshold Pyrazines

The contribution of this compound to roasted aromas is particularly noteworthy, especially at sub-threshold levels. researchgate.netnih.gov Quantitative analysis combined with descriptive sensory analysis has shown that sub-threshold pyrazines, specifically including 2,3-dimethylpyrazine, 2,3-diethylpyrazine, this compound, and 2-acetyl-3-methylpyrazine, are significantly correlated with the roasted aroma in SSAB. researchgate.netnih.govgrafiati.com

Sensory investigations have confirmed this synergistic effect. ebi.ac.uk In one study, while the addition of four individual supra-threshold pyrazines had no direct odor effect on the complex aroma of Baijiu, the addition of the four combined was perceived significantly. researchgate.net When a mixture of four sub-threshold pyrazines was also added, the perception of a change in the roasted aroma became even more significant. researchgate.net This demonstrates an excessive addition effect, where the combined impact is greater than a simple summation. researchgate.net The estimated odor threshold for the roasted aroma in the presence of the sub-threshold pyrazines was two times lower than the calculated threshold, highlighting a powerful synergistic interaction. researchgate.net

Table 1: Synergistic Effects of Pyrazines on Roasted Aroma Perception

| Condition | Observation | Significance |

|---|---|---|

| Individual supra-threshold pyrazines added | No direct odor effect perceived by panelists. | - |

| Mixture of 4 supra-threshold pyrazines added | Change in roasted aroma was significantly perceived. | p = 0.01 |

| Mixture of 4 sub-threshold pyrazines added to the supra-threshold mixture | More panelists perceived a change in roasted aroma. | p = 0.001 |

Data sourced from a study on Soy Sauce Aroma Type Baijiu. researchgate.net

Development of Flavoring Agents

Given its potent and desirable aroma characteristics, this compound is widely used as a flavoring agent in the food and beverage industry. ontosight.aichemimpex.com It imparts nutty, earthy, roasted, and slightly sweet notes that enhance the sensory profile of a wide variety of products. ontosight.aichemimpex.com

Its applications are diverse, including:

Baked goods, candies, and snacks: To provide a characteristic nutty and roasted flavor. ontosight.aichemimpex.com

Coffee: Used as a flavor enhancer to contribute a rich, nutty, and roasted aroma to the final product.

Other food products: It is a flavor additive in items like almonds, Swiss cheese, potato products, and various meat products, lending a unique and desirable taste.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dimethylpyrazine |

| 2,3-Diethylpyrazine |

| 2-Acetyl-3-methylpyrazine |

| 2,6-Dimethylpyrazine |

| 2-Ethyl-6-methylpyrazine |

| 2,3,5-Trimethylpyrazine (B81540) |

| 2-Ethyl-3,5-dimethylpyrazine |

| 2-Furfurylthiol |

| 3,4-Hexanedione (B1216349) |

| Butanol |

| Dimethyl sulphide |

| Ethanol |

| Ethyl hexanoate |

| Ethyl-3-hydroxybutanoate |

| Ethylphenol |

| Linalool |

| Methylpropanol |

| 2-Methylbutanal |

| 2-Methylpropyl acetate |

| 1-Nitro-2-phenylethane |

| 2-Phenylethanol |

| Propylene (B89431) diamine |

| trans-4,5-Epoxy-(E)-2-decenal |

| 1-Octen-3-one |

| 6-Methyl-5-hepten-2-one |

| (Z)-jasmone |

| (E)-nerolidol |

| 3,5-Octadien-2-one |

| Geraniol |

| 3-Hexen-1-ol |

| 2-Acetylfuran |

| Phenylethyl alcohol |

| Methyl anthranilate |

| 2-Methyl-5-ethylpyrazine |

| 2,5-Dimethyl-3-ethylpyrazine |

| 3,5-Diethyl-2-methyl pyrazine (B50134) |

| (E)-3-Hexen-1-ol |

| Ethyl nonanoate |

Biological and Environmental Interactions

Microbial Degradation and Bioremediation

The microbial breakdown of 2,3-diethyl-5-methylpyrazine is a key area of research, particularly for its potential in bioremediation of environments contaminated with pyrazine (B50134) compounds, which are often associated with odors from food processing industries. nih.gov

A significant breakthrough in understanding the biodegradation of this compound was the isolation of a bacterium capable of using it as a sole source of carbon and energy. nih.gov This bacterium, designated strain DM-11, was isolated from a waste gas treatment plant at a fishmeal processing company. nih.gov

Characteristics of Mycobacterium sp. Strain DM-11:

Identification: Based on 16S rRNA gene sequence analysis, strain DM-11 was identified as a novel species within the genus Mycobacterium, showing the highest similarity (96.2%) to Mycobacterium poriferae. nih.govnih.gov

Growth Conditions: The strain grows optimally at 25°C with a doubling time of approximately 29.2 hours when using this compound as the substrate. nih.gov

Nutrient Utilization: Strain DM-11 can utilize this compound as a sole source of carbon, nitrogen, and energy. nih.govnih.gov It does not grow on common complex media like Luria-Bertani (LB) broth or simple carbon sources such as glucose or citrate, indicating a specialized metabolic capability. nih.gov

Oxygen Requirement: The degradation of this compound by strain DM-11 is an aerobic process, requiring the presence of molecular oxygen. nih.govnih.gov

Other microorganisms, including various species of Bacillus, Flavobacterium, Corynebacterium, and Pseudomonas, have also been identified as capable of degrading pyrazines. scispace.com

The metabolic pathway of this compound in Mycobacterium sp. strain DM-11 begins with an oxidation step. The first identified key metabolic intermediate is 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.govnih.gov This hydroxylation of the pyrazine ring is a common initial step in the aerobic degradation of alkylpyrazines by microorganisms. asm.org

The degradation process is characterized by the following observations:

The formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine is followed by its disappearance from the culture medium. nih.gov

This disappearance is concurrent with the release of ammonium (B1175870) into the medium, suggesting the cleavage of the pyrazine ring occurs after the initial hydroxylation. nih.govnih.gov

Molecular oxygen is essential for the further degradation of this hydroxylated intermediate. nih.gov

The enzymes responsible for the degradation of both this compound and its hydroxylated intermediate are inducible; the bacterium must be exposed to these compounds to express the necessary enzymes. nih.govnih.gov

| Step | Substrate | Key Enzyme Action | Intermediate/Product | Observation |

|---|---|---|---|---|

| 1 | This compound | Oxidation/Hydroxylation | 5,6-diethyl-2-hydroxy-3-methylpyrazine | Initial conversion requires molecular oxygen. nih.govnih.gov |

| 2 | 5,6-diethyl-2-hydroxy-3-methylpyrazine | Ring Fission | Ammonium (NH₄⁺) | Ring cleavage occurs after hydroxylation, releasing ammonium. nih.govnih.gov |

Mycobacterium sp. strain DM-11 has demonstrated the ability to not only grow on this compound but also to degrade other pyrazine compounds. nih.gov It can utilize 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine (B81540) as sole carbon, nitrogen, and energy sources. nih.gov

Furthermore, the strain is capable of co-metabolically converting a variety of other pyrazines commonly found in the waste gases of food industries. nih.govnih.gov Co-metabolism is the process where a microorganism transforms a compound that it cannot use as a primary energy or nutrient source, in the presence of a growth-promoting primary substrate. In this case, when grown on this compound, strain DM-11 can simultaneously convert other pyrazines. nih.gov This broad substrate specificity is a valuable trait for bioremediation applications where waste streams contain a mixture of different pyrazine derivatives. lmaleidykla.lt

The ability of microorganisms like Mycobacterium sp. strain DM-11 to degrade this compound and other pyrazines highlights the potential for using biological systems to treat air pollution from industrial sources. nih.gov Pyrazines are a major class of malodorous compounds in the exhaust gas from food industries, and finding effective methods to degrade them is important for environmental protection. nih.gov

Biological treatment technologies, such as biofilters and bioscrubbers, offer a cost-effective and environmentally friendly alternative to conventional physical and chemical methods for air pollution control. pollutiononline.comcore.ac.uk These systems utilize aerobic microorganisms immobilized on a filter bed (like compost or peat) or suspended in a liquid phase to break down volatile organic compounds (VOCs) into less harmful substances like carbon dioxide and water. pollutiononline.com

The isolation of specialized bacteria like strain DM-11, which are highly efficient at degrading specific pollutants such as pyrazines, opens the door for their use in inoculating these bioreactors to enhance the removal efficiency of odorous and volatile compounds from industrial emissions. nih.govcore.ac.uk

Potential as a Biochemical Tool in Proteomics Research

While direct research on this compound as a specific tool in proteomics is not extensively documented, the broader class of pyrazine derivatives has relevance in biological and medicinal chemistry. nih.gov Pyrazine structures are bioisosteres of naturally occurring compounds like nicotinamide (B372718) and pyrimidine (B1678525) nucleic bases, making them interesting for investigating biological systems. semanticscholar.org Their ability to be metabolized by specific enzymes could be harnessed in research. For instance, the conversion of a pyrazine prodrug to its active form by a mycobacterial enzyme is a key mechanism in the action of the antituberculosis drug pyrazinamide. scielo.org.coredalyc.org This principle of specific enzymatic activation could potentially be adapted for proteomics applications, such as in the development of activity-based probes to identify and study specific enzymes within a complex proteome. However, specific studies detailing the use of this compound for this purpose are not yet prominent in the literature.

Interactions with Biological Receptors (e.g., Taste Receptors)

This compound is recognized primarily for its interaction with olfactory and taste receptors, contributing significantly to the sensory profile of various foods. It is described as having an earthy, nutty, and roasted aroma and taste. nih.govfemaflavor.org

Aroma Contribution: This compound is a key odorant in foods like roasted coffee and has been identified as one of the six critical compounds in the aroma of medium-roasted arabica coffee. nih.gov In a comparative study of chicken eggs and plant-based egg alternatives, this compound was identified as a key earthy-smelling compound present in chicken eggs but absent in the vegan product, highlighting its role in characteristic food aromas. nih.gov

Pheromonal Activity: In the context of insect chemical communication, certain alkylpyrazines, including this compound, have been shown to elicit alarm responses in the red imported fire ant, Solenopsis invicta. mdpi.com This indicates an interaction with specific chemoreceptors in the ant's antennae, triggering a behavioral response. mdpi.com

| Sensory Descriptor/Biological Role | Food/Organism | Reference |

|---|---|---|

| Earthy, Nutty, Roasted | General, Coffee | nih.govfemaflavor.org |

| Key Earthy Odorant | Scrambled Chicken Egg | nih.gov |

| Contributes to Roasted Aroma (Synergistic Effect) | Soy Sauce Aroma Type Baijiu | mdpi.com |

| Alarm Pheromone Analogue | Red Imported Fire Ant (Solenopsis invicta) | mdpi.com |

Antimicrobial Activities of Pyrazine Derivatives

Pyrazine derivatives have demonstrated a wide spectrum of antimicrobial activities, positioning them as compounds of interest in the development of new therapeutic agents. nih.gov These heterocyclic compounds have been the subject of numerous studies to evaluate their efficacy against various pathogens, including bacteria and fungi. rjpbcs.comorientjchem.org

The antimicrobial potential of pyrazines is often linked to the specific functional groups attached to the pyrazine ring. For instance, the presence of a free amino group on the pyrazine or an associated pyrimidine ring has been suggested to contribute significantly to the antimicrobial effect. rjpbcs.com A study on pyrazine-2-carboxylic acid derivatives found that (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) exhibited notable antimicrobial activity. rjpbcs.com Molecular docking studies from the same research indicated that the antibacterial action might stem from the inhibition of GlcN-6-P synthase. rjpbcs.com

Similarly, newly synthesized triazolo[4,3-a]pyrazine derivatives have shown varied antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One particular derivative, compound 2e, displayed superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic ampicillin. mdpi.com This suggests that the triazolo[4,3-a]pyrazine scaffold is a promising foundation for further optimization in antibacterial drug discovery. mdpi.com

Further research into pyrido[2,3-b]pyrazine (B189457) derivatives revealed that the presence of a thione function appears crucial for inhibiting bacterial growth. imist.ma A derivative with two thiocarbonyl groups showed potent activity against S. aureus, Bacillus cereus, and E. coli. imist.ma In contrast, the addition of alkyl or aryl side-chains tended to reduce the antibacterial effect. imist.ma The antimicrobial activities of some pyrazoline and hydrazone derivatives have also been evaluated, showing moderate effects against a range of bacteria and fungi. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | C. albicans, E. coli | Exhibited highest antimicrobial activity among tested derivatives; MIC of 3.125µg/mL for C. albicans. rjpbcs.com | rjpbcs.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus, E. coli | Superior antibacterial activity with MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli. mdpi.com | mdpi.com |

| Pyrido[2,3-b]pyrazine derivative (with two thione groups) | S. aureus, B. cereus, E. coli, S. typhi | Good antibacterial activity with MICs of 0.078 mg/ml for S. aureus and B. cereus, and 0.625 mg/ml for E. coli. imist.ma | imist.ma |

| Pyrazoline and Hydrazone Derivatives | Various bacteria and fungi | Showed moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL. nih.gov | nih.gov |

Chemoprotective Activities of Pyrazine Derivatives

Beyond their antimicrobial properties, certain pyrazine derivatives have been recognized for their chemoprotective activities. nih.gov These compounds have been investigated for their potential to act as anticancer agents. nih.govcolab.ws The core pyrazine structure is a key component in various biologically active molecules, and its derivatives are being explored for their therapeutic potential against cancer. nih.govcolab.ws

Research into pyrazoline derivatives, which are structurally related to pyrazines, indicates their potential as cancer chemopreventive agents. mdpi.com These compounds have been reported to be useful in the treatment of a wide array of cancer types. mdpi.com For instance, a study on new pyrazoline derivatives showed that one compound, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (11), was particularly effective against human pancreatic adenocarcinoma and glioblastoma cell lines. mdpi.com

The mechanism of action for the anticancer effects of pyrazine derivatives is a significant area of study. nih.gov They are believed to interact with various biological systems in complex ways due to their versatile chemical structures. nih.gov The development of pyrazine derivatives as anticancer agents is an active field of research, with comprehensive reviews tracking advancements in their chemical diversity, structure-activity relationships, and mechanisms of action at the cellular level. nih.gov

Environmental Fate and Impact of Pyrazines from Industrial Sources

Pyrazines are prevalent in the environment, originating from both natural and anthropogenic sources. researchgate.net Industrially, they are significantly formed during the heating of food and are considered a major class of malodorous compounds in the exhaust gas streams of various food industries, such as fishmeal processing. nih.govresearchgate.net The compound this compound, for example, is a key aroma component in roasted coffee but also a potential pollutant from industrial food processing. nih.gov

The environmental persistence of these compounds is a key concern. While some microorganisms can degrade pyrazines, many substituted pyrazines have been found to be poorly biodegradable under aerobic conditions. researchgate.net This can lead to their accumulation in the environment. For instance, a bacterium, Mycobacterium sp. strain DM-11, was isolated from a waste gas treatment plant and showed the ability to use this compound as its sole source of carbon and energy, suggesting a potential for bioremediation. nih.gov This bacterium initiates the degradation process by converting the pyrazine to 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov

Another significant industrial source of environmental pyrazines is their use as flavoring additives in electronic cigarettes (e-cigarettes). tandfonline.comnih.gov Studies have shown that pyrazine additives are common in e-cigarette liquids and are transferred with an efficiency of approximately 46% into the aerosol that is inhaled and subsequently exhaled. nih.gov The presence of these compounds in e-cigarette aerosols contributes to their environmental dissemination. nih.gov While considered safe in food, their presence in smoke and aerosols is of concern because they can act synergistically with nicotine, potentially increasing product appeal. nih.gov The quantification of pyrazines in both the liquids and aerosols of e-cigarettes is an active area of research to understand their fate and potential environmental impact. tandfonline.comnih.gov

Applications in Chemical and Pharmaceutical Research

Role as Chemical Building Blocks for Industrial Products

2,3-Diethyl-5-methylpyrazine serves as a valuable chemical building block in the synthesis of a variety of industrial products. chemimpex.comnih.gov Its stable and reactive nature makes it a suitable precursor for creating more complex chemical structures. chemimpex.com Pyrazines, in general, are utilized as intermediates in the production of a range of biologically active chemicals. nih.gov

One of the key industrial applications of pyrazine (B50134) derivatives is in the food and fragrance industries. This compound, for instance, is recognized for its distinct nutty and roasted aroma, which enhances the sensory profile of various food products and beverages. chemimpex.comontosight.ai It is also a sought-after component in the formulation of perfumes and other scented products. chemimpex.comthegoodscentscompany.com

Beyond flavors and fragrances, pyrazines are integral to the synthesis of various functional products. They are constituents of chemicals used as antiseptics and disinfectants. nih.gov The structural framework of pyrazine is also found in dyes and pesticides, highlighting their importance as versatile chemical intermediates. mdpi.comdracaenawines.com The reactivity of the pyrazine ring allows for the introduction of various functional groups, leading to the development of a broad spectrum of industrial chemicals with specific desired properties.

A study on the degradation of this compound by Mycobacterium sp. strain DM-11 highlighted its role as a representative of pyrazine compounds that are used as building blocks for industrial products. nih.gov This research underscores the industrial relevance of this specific pyrazine derivative.

Use in Synthesis of Complex Molecules

The pyrazine framework, including that of this compound, is a key component in the synthesis of more complex molecules. chemimpex.com The pyrazine ring can undergo various chemical transformations, such as nitration, acetylation, esterification, bromination, and amidation, to yield a variety of derivatives with potential applications in different fields. imist.ma These reactions allow for the strategic addition of functional groups, which is a critical step in building intricate molecular architectures. imist.ma

Pyrazine derivatives are utilized in several types of coupling reactions, including Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.nettandfonline.com These reactions are fundamental in modern organic synthesis for the construction of complex organic molecules from simpler, readily available building blocks. The ability of pyrazines to participate in such reactions makes them valuable synthons for medicinal and materials chemists.

The synthesis of complex natural products and their analogs often involves the use of heterocyclic building blocks like pyrazines. mdpi.com For example, pyrazine-based alkaloids with biological activity have been isolated from marine microorganisms, and their total synthesis has been a subject of research. lifechemicals.com The synthesis of these complex natural products often relies on the strategic use of substituted pyrazines as key intermediates.

Pharmaceutical Applications of Pyrazine Derivatives

Pyrazine derivatives are a significant class of compounds in pharmaceutical research and development, exhibiting a wide array of pharmacological activities. mdpi.comresearchgate.netnih.gov The pyrazine moiety is present in several approved and experimental drugs with diverse therapeutic actions. lifechemicals.com The biological activity of these compounds is often attributed to the unique electronic properties of the pyrazine ring and its ability to participate in various biological interactions. mdpi.comontosight.ai

| Pharmaceutical Application | Examples of Pyrazine-Based Compounds/Derivatives | Therapeutic Area |

|---|---|---|

| Antimycobacterial | Pyrazinamide | Tuberculosis lifechemicals.com |

| Antibacterial | Sulfametopyrazine | Respiratory and urinary tract infections lifechemicals.com |

| Diuretic | Amiloride | Cardiovascular researchgate.net |

| Anticancer | Bortezomib, Gilteritinib | Oncology imist.maresearchgate.net |

| Antiviral | Favipiravir | Infectious Diseases imist.ma |

| Antilipolytic | Acipimox | Metabolic Disorders semanticscholar.org |

Pyrazine derivatives are utilized in the formulation of antiseptics and disinfectants. nih.gov The antimicrobial properties of certain pyrazine compounds make them effective agents for controlling the growth of microorganisms. mdpi.comgoogle.com Research has shown that various pyrazine derivatives exhibit antibacterial and antifungal activities, which are essential for antiseptic and disinfectant applications. nih.govnih.govrjpbcs.comresearchgate.net The mechanism of action often involves the disruption of microbial cellular processes. google.com While specific studies focusing solely on this compound as an antiseptic are not prevalent, the broader class of alkylpyrazines has been investigated for their antimicrobial potential. google.com

The pyrazine scaffold is a key structural feature in a number of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comdracaenawines.com

Herbicides: Pyrazine derivatives have been developed and evaluated for their herbicidal activity. nih.govsciforum.netresearchgate.netgoogle.comscispace.comgoogle.com These compounds can act as inhibitors of photosynthesis or interfere with other essential plant processes, leading to the control of unwanted plant growth. nih.govsciforum.net For instance, certain N-phenylpyrazine-2-carboxamides have been synthesized and shown to inhibit the oxygen evolution rate in spinach chloroplasts. sciforum.net

Fungicides: A number of fungicides are based on the pyrazine structure. nih.govjst.go.jpresearchgate.net These compounds are effective against a broad spectrum of plant pathogens. nih.gov Pyraziflumid, a novel fungicide, is a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) derivative that has demonstrated high fungicidal activity against various plant diseases. nih.gov Pyrido[2,3-b]pyrazines have also been investigated as potent fungicides. researchgate.net

Insecticides: Pyrazine derivatives have also found application as insecticides. researchgate.netfrontiersin.org They can act on the nervous system of insects, leading to their incapacitation and death. researchgate.net The development of pyrazoline-type insecticides, from which compounds like indoxacarb (B177179) are derived, highlights the potential of this chemical class in pest control. researchgate.net

| Agrochemical Application | Example of Pyrazine Derivative | Mode of Action/Target |

|---|---|---|

| Herbicide | 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide | Inhibition of photosynthesis nih.gov |

| Fungicide | Pyraziflumid | Succinate dehydrogenase inhibitor (SDHI) nih.gov |

| Insecticide | Indoxacarb (derived from pyrazolines) | Sodium channel blocker researchgate.net |

The structural versatility of pyrazines has led to their investigation in the development of various medicinal compounds. mdpi.comimist.ma One such area is in the treatment of metabolic disorders. For example, Acipimox, a pyrazine derivative, is used as an antilipolytic agent. semanticscholar.org Antilipolytic drugs work by inhibiting the breakdown of fats in the body. Research into pyrazine-N-oxides has also explored their antilipolytic activity. core.ac.uk The ability to modify the pyrazine core allows for the fine-tuning of pharmacological properties to target specific biological pathways involved in disease. ontosight.ai

Material Science Applications

Pyrazine derivatives are of growing interest in the field of material science. tandfonline.comlifechemicals.com Their unique electronic and photophysical properties make them suitable for use in the development of advanced materials. tandfonline.com Pyrazine-based polymers and other light-responsive materials have been synthesized for technological applications. lifechemicals.com

For instance, low-bandgap π-conjugated pyrazine polymers have been developed for use in photovoltaic devices, such as polymer solar cells. tandfonline.comlifechemicals.com The electron-deficient nature of the pyrazine ring can be exploited to create materials with desirable electronic properties for organic electronics. acs.org Furthermore, pyrazine-containing polymers have been synthesized for applications in optical devices. lifechemicals.com The incorporation of pyrazine units into polymer backbones can significantly influence the material's thermal and electronic properties. acs.org The ability of the pyrazine nitrogens to act as coordination sites also opens up possibilities for the creation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Regulatory and Safety Considerations in Research Contexts

Flavor and Extract Manufacturers Association (FEMA) Generally Recognized As Safe (GRAS) Assessment

The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has assessed a wide range of pyrazine (B50134) derivatives, including 2,3-Diethyl-5-methylpyrazine, and has designated them as Generally Recognized As Safe (GRAS). umn.eduresearchgate.net This assessment is part of a comprehensive program initiated in 1993 to re-evaluate the safety of over 1,700 GRAS flavoring substances under their intended conditions of use. umn.edunih.gov The FEMA GRAS status is based on a thorough evaluation of scientific data, including exposure, structural analogy, metabolism, pharmacokinetics, and toxicology. umn.edutno.nl

This compound is listed under FEMA number 3336. nih.govfao.org The GRAS assessment by FEMA affirms that this compound is safe for use as a flavoring ingredient in food. researchgate.net The long history of safe use of pyrazine derivatives in food also contributes to their favorable safety profile. nih.gov

Table 1: FEMA GRAS Information for this compound

| Parameter | Details |

| Compound | This compound |

| FEMA Number | 3336 |

| GRAS Status | Generally Recognized As Safe |

| Basis for Assessment | Exposure, structural analogy, metabolism, pharmacokinetics, toxicology |

Joint FAO/WHO Expert Committee on Food Additives (JECFA) Evaluations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound as part of a group of 41 pyrazine derivatives used as flavoring agents. inchem.org In its 57th meeting, JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" for this compound. nih.govfemaflavor.org

The evaluation was conducted using the Procedure for the Safety Evaluation of Flavouring Agents. inchem.org this compound is identified by JECFA number 777. nih.govfao.orgfemaflavor.org The committee's assessment considers the natural occurrence of these compounds in various foods, their metabolic pathways, and estimated daily intake. inchem.org

Table 2: JECFA Evaluation Summary for this compound

| Parameter | Details |

| Compound | This compound |

| JECFA Number | 777 |

| Evaluation Year | 2001 |

| Conclusion | No safety concern at current levels of intake when used as a flavouring agent. |

| Report | TRS 909-JECFA 57/51 |

| Toxicological Monograph | FAS 48-JECFA 57/135 |

European Food Safety Authority (EFSA) Assessments for Feed Additives

The European Food Safety Authority (EFSA) has assessed the safety and efficacy of this compound and other pyrazine derivatives for use as flavorings in feed for all animal species. europa.euresearchgate.net In its scientific opinion, the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound [FL-no: 14.056] is safe at a proposed maximum dose level of 0.5 mg/kg of complete feed for cattle, salmonids, and non-food-producing animals, and at a normal use level of 0.1 mg/kg of complete feed for pigs and poultry. consensus.appconsensus.app

The panel determined that no safety concern would arise for consumers from the use of these compounds in animal feed up to the highest proposed levels. europa.euresearchgate.net As these compounds are already used as flavorings in food and their function in feed is essentially the same, no further demonstration of efficacy was deemed necessary. europa.eunih.gov

Safety Profiles of Pyrazine Derivatives in Food and Feed

The safety of pyrazine derivatives, as a class of compounds, is well-established through extensive evaluation by multiple regulatory bodies. umn.eduinchem.orgresearchgate.net These compounds are naturally occurring components of many cooked and roasted foods. nih.govinchem.org

Metabolic studies, primarily in rats, have shown that pyrazine derivatives are efficiently metabolized and excreted. nih.gov For instance, studies on structurally similar compounds indicate that they are primarily oxidized at their aliphatic side-chains to form carboxylic acid derivatives, which are then excreted. nih.gov

Future Research Directions and Emerging Trends

Elucidation of Detailed Mechanism of Action in Biological Systems

While 2,3-diethyl-5-methylpyrazine is well-known for its sensory properties, the detailed mechanisms of its action in biological systems are not fully understood and represent a significant area for future research. Pyrazines are known to function as semiochemicals in the animal kingdom, acting as deterrents, attractants, or signaling molecules like alarm and trail pheromones for insects such as ants and bees. tugraz.at

Emerging research has identified specific biological activities for this compound:

Insect Communication: Studies have shown that it can elicit alarm responses in fire ants. researchgate.net Further research could explore its potential as a pest management agent, investigating its effectiveness in repelling or attracting specific insect species. researchgate.netgoogle.com